molecular formula C21H26N2O B11225961 N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B11225961
M. Wt: 322.4 g/mol
InChI Key: HKVLPCOBAZXENY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and dimethylamino and methylphenyl substituents

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C21H26N2O/c1-16-6-8-17(9-7-16)21(14-4-5-15-21)20(24)22-18-10-12-19(13-11-18)23(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,24)

InChI Key

HKVLPCOBAZXENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenylcyclopentanone in the presence of a suitable catalyst to form the desired carboxamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)phenyldiphenylphosphine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide is unique due to its specific structural features, including the cyclopentane ring and the combination of dimethylamino and methylphenyl substituents. These structural elements confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

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